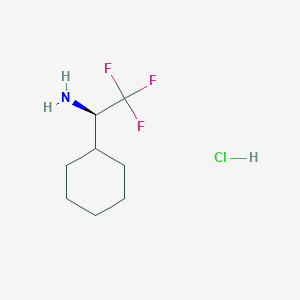
(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride
Übersicht
Beschreibung
“®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are commonly used in medications to improve their water solubility . The organic base of this compound seems to be an amine, specifically a cyclohexylamine, which is a six-membered ring structure (cyclohexane) with an amine group (-NH2). The “2,2,2-trifluoroethanamine” part suggests the presence of a two-carbon chain (ethane) with an amine group and three fluorine atoms attached .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity . This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its reactivity. Amines, for example, are known to undergo reactions like alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would include characteristics like solubility, melting point, boiling point, and reactivity .Wirkmechanismus
The mechanism of action of (R)-Cyclohexyl-TRIFE is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary or a chiral ligand in catalytic reactions. Additionally, (R)-Cyclohexyl-TRIFE may interact with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
(R)-Cyclohexyl-TRIFE has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, (R)-Cyclohexyl-TRIFE has been shown to have potential applications in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-Cyclohexyl-TRIFE in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, (R)-Cyclohexyl-TRIFE has been shown to exhibit high selectivity and efficiency in catalytic reactions. However, one limitation of using this compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research involving (R)-Cyclohexyl-TRIFE. One area of interest is the development of new synthetic methods using this compound as a chiral building block. Additionally, (R)-Cyclohexyl-TRIFE may have potential applications in the development of new drugs for various diseases. Finally, further studies are needed to fully understand the mechanism of action and biological effects of this compound.
Wissenschaftliche Forschungsanwendungen
(R)-Cyclohexyl-TRIFE has been used in scientific research for its potential applications in drug discovery and development. This compound has been studied for its ability to act as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, (R)-Cyclohexyl-TRIFE has been used as a ligand in asymmetric catalysis, which has important implications in the development of new drugs and materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGJGMILXAJNN-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



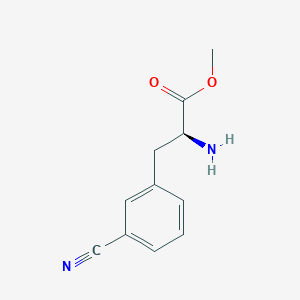
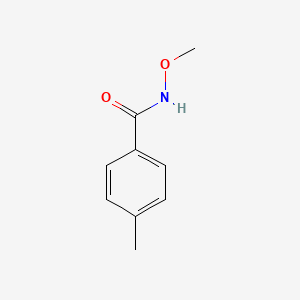
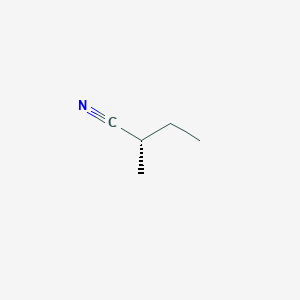
![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)
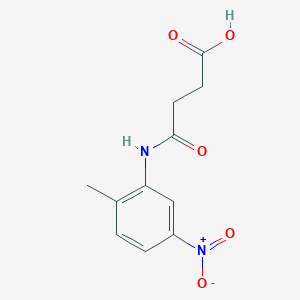
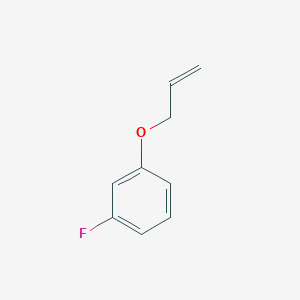
![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)




![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)